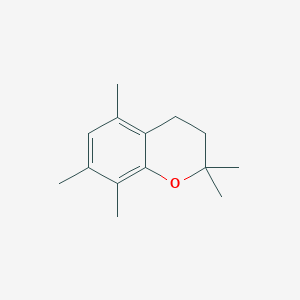

2,2,5,7,8-Pentamethylchroman

Description

BenchChem offers high-quality 2,2,5,7,8-Pentamethylchroman suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,5,7,8-Pentamethylchroman including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,5,7,8-pentamethyl-3,4-dihydrochromene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-9-8-10(2)12-6-7-14(4,5)15-13(12)11(9)3/h8H,6-7H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZYPCNLVHSQTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2CCC(OC2=C1C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365175 |

Source

|

| Record name | 2,2,5,7,8-Pentamethylchroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55646-01-0 |

Source

|

| Record name | 2,2,5,7,8-Pentamethylchroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physicochemical properties of 2,2,5,7,8-Pentamethylchroman-6-ol?

An In-depth Technical Guide to 2,2,5,7,8-Pentamethylchroman-6-ol

Introduction

2,2,5,7,8-Pentamethylchroman-6-ol (PMC), a synthetic analog of α-tocopherol (Vitamin E), is a potent antioxidant of significant interest to the scientific community.[1] Unlike its parent compound, PMC lacks the phytyl tail, simplifying its structure to the core chromanol ring system responsible for the antioxidant activity of Vitamin E.[2][3][4] This structural simplification makes it an invaluable tool for dissecting the specific mechanisms of chromanol-mediated biological effects. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and biological activities, with a focus on its mechanisms of action.

Core Physicochemical Properties

The fundamental physicochemical characteristics of 2,2,5,7,8-Pentamethylchroman-6-ol define its behavior in both chemical and biological systems. These properties are crucial for designing experimental protocols, developing analytical methods, and formulating delivery systems.

| Property | Value | Source(s) |

| CAS Number | 950-99-2 | [5][6][7][8][9] |

| Molecular Formula | C₁₄H₂₀O₂ | [5][7][9][10] |

| Molecular Weight | 220.31 g/mol | [2][6][7][9][10] |

| Appearance | White solid / powder | [5][6][9][10] |

| Melting Point | 89-91 °C (lit.) | [6][7][8][9] |

| Other reported values: 85-88°C, 94°C | [10][11] | |

| Boiling Point | 344.3 °C (at 760 mmHg, predicted) | [4][5][9] |

| Solubility | DMSO: 250 mg/mL | [2][9] |

| Density | 1.034 g/cm³ (predicted) | [4][5][9] |

| pKa | 11.41 (predicted) | [9] |

| XLogP3 | 3.421 | [4][5] |

| Enthalpy of Vaporization | 85.3 ± 0.8 kJ·mol⁻¹ | [12] |

Biological Activity and Mechanisms of Action

PMC's biological significance is rooted in its function as a potent antioxidant and a modulator of key cellular signaling pathways.

Antioxidant Activity

As a sterically hindered phenol, PMC is an exceptional free radical scavenger.[13][14][15] Its primary mechanism involves donating the hydrogen atom from its phenolic hydroxyl group to neutralize reactive oxygen species (ROS). This activity is central to its protective effects against oxidative stress-induced cellular damage.

In models of age-related macular degeneration (AMD), PMC has been shown to protect retinal pigment epithelial (RPE) cells from damage induced by oxidized low-density lipoproteins (ox-LDL).[13][14][15][16] The protective effect is achieved by blocking ROS generation, which in turn prevents the nuclear translocation of the Nrf2 transcription factor.[13][14][16] This action inhibits the subsequent upregulation of antioxidant response elements (AREs) like heme oxygenase-1 (HMOX1), thereby mitigating the cellular stress response.[13][14][16]

Anti-Cancer and Signaling Modulation

Beyond its antioxidant properties, PMC exhibits significant activity in modulating androgen receptor (AR) signaling, which has been leveraged in oncology research.[2] It has been investigated as an anti-cancer agent against prostate cancer cell lines, where it functions as a potent AR antagonist.[2][4][10] By binding to the AR, it inhibits androgen-induced receptor activation and prevents the expression of genes that drive prostate cancer growth.[10] This dual mechanism, combining antioxidant and anti-androgen effects, makes it a novel agent in cancer therapy research.[3]

Synthesis and Purification

The synthesis of 2,2,5,7,8-Pentamethylchroman-6-ol is well-documented, allowing for its preparation in a laboratory setting. The following protocol is adapted from established methods.[11]

Experimental Protocol: Synthesis

-

Reaction Setup: In a suitable reaction vessel, suspend 248 g (1.86 mol) of anhydrous aluminum chloride in 850 ml of dry dichloromethane. Cool the suspension to 5°C with stirring.

-

Addition of Hydroquinone: Introduce 257 g (1.69 mol) of 2,3,6-trimethylhydroquinone to the suspension. Continue stirring for 30 minutes at 5°C.

-

Addition of Alcohol: Add 160 g (1.86 mol) of 3-methyl-2-buten-1-ol dropwise to the reaction mixture, maintaining the temperature between 5-10°C.

-

Reaction: Allow the mixture to stir at room temperature overnight.

-

Workup: Pour the reaction mixture into ice-water. Filter off the resulting precipitate.

-

Extraction: Extract the filtrate with dichloromethane. Wash the combined organic phases with water until neutral.

-

Drying and Concentration: Dry the organic phase over magnesium sulfate and evaporate the solvent under reduced pressure.

-

Purification: Purify the residue by distillation. Collect the main fraction at 140°C and 0.4 mbar.

-

Recrystallization: Recrystallize the distilled product from heptane to yield the final compound with a melting point of 85°-88°C.[11]

Analytical Methodologies

Accurate characterization and quantification of PMC are essential for research and development. Several analytical techniques are commonly employed.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for the analysis of PMC and related tocopherols.[17] It is frequently used with UV detection.[18] PMC can also serve as an internal standard for the HPLC-based determination of α- and γ-tocopherol in biological samples.[9]

-

Gas Chromatography/Mass Spectrometry (GC/MS): GC/MS provides high sensitivity and structural confirmation.[18] PMC is used as a reagent for the quantitative analysis of α-tocopherol by GC/MS/MS.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unequivocal structural elucidation and purity assessment.[19][20]

Application Spotlight: Antioxidant Capacity Determination

To quantify the antioxidant potential of PMC, the Trolox Equivalent Antioxidant Capacity (TEAC) assay is a standard and reliable method.[21][22][23] This assay compares the antioxidant's ability to scavenge the stable radical cation ABTS•+ to that of Trolox, a water-soluble analog of Vitamin E.[21][24]

Experimental Protocol: TEAC Assay

-

Reagent Preparation: Prepare the ABTS•+ radical solution by reacting ABTS with potassium persulfate for 12-16 hours in the dark.[21] Dilute this stock solution with a suitable buffer (e.g., PBS) to an absorbance of ~0.70 at 734 nm.

-

Standard Curve: Prepare a series of Trolox standards of known concentrations.

-

Sample Preparation: Prepare solutions of PMC and any other test compounds in a compatible solvent (e.g., ethanol or DMSO).

-

Assay Procedure:

-

Measurement: Read the absorbance of each well at 734 nm (or 405-415 nm depending on the kit) using a microplate reader.[21][22][24]

-

Calculation: The decrease in absorbance is proportional to the antioxidant concentration. Calculate the TEAC value for PMC by comparing its effect to the Trolox standard curve.

Conclusion

2,2,5,7,8-Pentamethylchroman-6-ol is more than just a simplified analog of Vitamin E; it is a critical research tool for understanding the nuanced roles of antioxidants in cellular health and disease. Its well-defined physicochemical properties, established synthesis, and potent biological activities in cytoprotection and cancer cell signaling make it a compound of enduring interest for researchers in medicinal chemistry, pharmacology, and drug development.

References

- The Mechanism of PMC (2,2,5,7,8-Pentamethyl-6-chromanol), a Sterically Hindered Phenol Antioxidant, in Rescuing Oxidized Low-Density-Lipoprotein-Induced Cytotoxicity in Human Retinal Pigment Epithelial Cells. PubMed.

- Synthesis of 2,2,5,7,8-pentamethylchroman-6-ol. PrepChem.com.

- 2,2,5,7,8-Pentamethyl-6-chromanol | C14H20O2 | CID 99479. PubChem.

- 2,2,5,7,8-Pentamethyl-6-chromanol. Echemi.

- The Mechanism of PMC (2,2,5,7,8-Pentamethyl-6-chromanol), a Sterically Hindered Phenol Antioxidant, in Rescuing Oxidized Low-Density-Lipoprotein-Induced Cytotoxicity in Human Retinal Pigment Epithelial Cells. PubMed Central.

- TEAC Assay. Citeq Biologics.

- OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). Cell Biolabs, Inc..

- 2,2,5,7,8-Pentamethyl-6-chromanol 97%. Sigma-Aldrich.

- A Paper-Based Assay for the Determination of Total Antioxidant Capacity in Human Serum Samples. NIH.

- Trolox Equivalent Antioxidant Capacity (TEAC) Assay. Cell Biolabs, Inc..

- 2,2,5,7,8-Pentamethyl-6-chromanol. arkpharminc.com.

- 2,2,5,7,8-Pentamethyl-6-chromanol 97 950-99-2. Sigma-Aldrich.

- Trolox equivalent antioxidant capacity. Wikipedia.

- 2,2,5,7,8-PENTAMETHYL-6-CHROMANOL | 950-99-2. ChemicalBook.

- 2,2,5,7,8-Pentamethyl-6-Chromanol | Androgen Receptor. TargetMol.

- Mechanism of PMC (2,2,5,7,8-pentamethyl-6-chromanol), a sterically hindered phenol antioxidant, in rescuing oxidized low-density lipoprotein-induced cytotoxicity in human retinal pigment epithelial cells. bioRxiv.

- A multicenter phase 1/2a dose-escalation study of the antioxidant moiety of vitamin E 2,2,5,7,8-pentamethyl-6-chromanol (APC-100)

- 950-99-2, 2,2,5,7,8-Pentamethyl-6-chromanol Formula. ECHEMI.

- The Mechanism of PMC (2,2,5,7,8-Pentamethyl-6-chromanol), a Sterically Hindered Phenol Antioxidant, in Rescuing Oxidized Low-Density-Lipoprotein-Induced Cytotoxicity in Human Retinal Pigment Epithelial Cells. MDPI.

- 2,2,5,7,8-Pentamethyl-6-chromanol 97 950-99-2. Sigma-Aldrich.

- (a): 2,2,5,7,8-Pentamethylchroman-6-ol (PMC); (b): Δ⁹-tetrahydrocannabinol (Δ⁹-THC).

- 2-HYDROXY-2,2,5,7,8-PENTAMETHYLCHROMAN-6-OL. SpectraBase.

- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.

- 2,2,5,7,8-Pentamethyl-6-hydroxychroman, o-trifluoroacetyl- - Optional[13C NMR]. SpectraBase.

- An In-depth Technical Guide to 2,2,5,7,8-Pentamethyl-6-chromanol (CAS 950-99-2). Benchchem.

- 2,2,5,7,8-ペンタメチル-6-クロマノール 97%. Sigma-Aldrich.

- Advanced Analytical Approaches for the Analysis of Polyphenols in Plants M

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,2,5,7,8-Pentamethyl-6-Chromanol | Androgen Receptor | TargetMol [targetmol.com]

- 3. A multicenter phase 1/2a dose-escalation study of the antioxidant moiety of vitamin E 2,2,5,7,8-pentamethyl-6-chromanol (APC-100) in men with advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. 3,4-二氢-2,2,5,7,8-五甲基-2H-1-苯并吡喃-6-酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. labsolu.ca [labsolu.ca]

- 8. 2,2,5,7,8-Pentamethyl-6-chromanol 97 950-99-2 [sigmaaldrich.com]

- 9. 2,2,5,7,8-PENTAMETHYL-6-CHROMANOL | 950-99-2 [chemicalbook.com]

- 10. 2,2,5,7,8-Pentamethyl-6-chromanol | C14H20O2 | CID 99479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

- 12. researchgate.net [researchgate.net]

- 13. The Mechanism of PMC (2,2,5,7,8-Pentamethyl-6-chromanol), a Sterically Hindered Phenol Antioxidant, in Rescuing Oxidized Low-Density-Lipoprotein-Induced Cytotoxicity in Human Retinal Pigment Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Mechanism of PMC (2,2,5,7,8-Pentamethyl-6-chromanol), a Sterically Hindered Phenol Antioxidant, in Rescuing Oxidized Low-Density-Lipoprotein-Induced Cytotoxicity in Human Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Mechanism of PMC (2,2,5,7,8-pentamethyl-6-chromanol), a sterically hindered phenol antioxidant, in rescuing oxidized low-density lipoprotein-induced cytotoxicity in human retinal pigment epithelial cells | bioRxiv [biorxiv.org]

- 17. mdpi.com [mdpi.com]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

- 19. dev.spectrabase.com [dev.spectrabase.com]

- 20. spectrabase.com [spectrabase.com]

- 21. citeqbiologics.com [citeqbiologics.com]

- 22. A Paper-Based Assay for the Determination of Total Antioxidant Capacity in Human Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]

- 24. cellbiolabs.com [cellbiolabs.com]

Foreword: From Fundamental Pathways to Applied Bioengineering

An In-Depth Technical Guide to the Biological Synthesis of Chromanol Compounds

For researchers in the natural products and pharmaceutical sectors, understanding the biological synthesis of chromanols—the chemical family encompassing tocopherols and tocotrienols, collectively known as Vitamin E—is not merely an academic exercise. It is the foundational knowledge upon which the biofortification of crops, the development of novel antioxidants, and the metabolic engineering of high-value compounds are built. These lipophilic antioxidants are exclusively synthesized by photosynthetic organisms, making their biosynthetic pathways a critical area of study for human health and nutrition.[1][2]

This guide moves beyond a simple recitation of enzymatic steps. As a Senior Application Scientist, my objective is to provide a narrative that illuminates the intricate logic of these pathways, the regulatory networks that govern them, and the experimental methodologies used to probe their functions. We will explore the causality behind why certain enzymes are rate-limiting, how precursor availability dictates the final product, and how these systems can be rationally engineered. The protocols and data presented herein are designed to be self-validating, providing a robust framework for both fundamental research and applied drug development.

Chapter 1: The Foundational Pillars - Synthesis of Core Precursors

All tocochromanols, regardless of their final form, are assembled from two primary building blocks: a polar chromanol head group derived from Homogentisate (HGA) and a hydrophobic polyprenyl tail.[3] The synthesis of these precursors occurs via two distinct and highly regulated metabolic routes localized within the plant cell.

The Shikimate Pathway: Forging the Aromatic Head Group

The journey to the chromanol ring begins with the aromatic amino acid L-tyrosine, a product of the shikimate pathway. The conversion of L-tyrosine to HGA is a critical upstream process that often dictates the overall flux towards vitamin E synthesis.

-

Step 1: L-Tyrosine to 4-Hydroxyphenylpyruvate (HPP): The process is initiated by the conversion of L-tyrosine to HPP, a reaction catalyzed by Tyrosine Aminotransferase (TAT) .[4]

-

Step 2: HPP to Homogentisate (HGA): HPP is then transformed into the central precursor, HGA, by the enzyme p-Hydroxyphenylpyruvate Dioxygenase (HPPD) .[4][5]

Expert Insight: The localization of this process is a key variable. In model organisms like Arabidopsis, HPPD is found in the cytoplasm, necessitating the transport of HGA into the plastids where the core pathway occurs.[6] In other species, such as maize and tomato, HPPD contains a chloroplast transit signal, suggesting HGA synthesis occurs directly within the plastid.[6] This subcellular compartmentalization has profound implications for metabolic engineering, as precursor availability at the site of synthesis is paramount. Overexpression of HPPD is a common and effective strategy to increase the HGA pool, thereby boosting tocochromanol production.[3]

The MEP Pathway: Crafting the Lipophilic Tail

The hydrophobic tail, which defines whether a chromanol becomes a tocopherol or a tocotrienol, is derived from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the DOXP pathway, located in the plastids.[7]

-

For Tocopherols: The saturated C20 tail, Phytyl Diphosphate (PDP or PPP) , is required. PPP can be synthesized de novo from geranylgeranyl diphosphate (GGDP) via reduction by the enzyme Geranylgeranyl Reductase (GGR) .[8]

-

For Tocotrienols: The unsaturated C20 tail, Geranylgeranyl Diphosphate (GGDP) , is used directly from the MEP pathway.[7][9]

Causality in Experimental Design: An alternative and highly significant source of PPP comes from the recycling of free phytol released during chlorophyll degradation.[10] This recycling pathway involves two key kinases: Phytol Kinase (VTE5) , which phosphorylates phytol to phytyl monophosphate, and Phytyl Phosphate Kinase (VTE6) , which completes the conversion to PPP.[4][10] The existence of this recycling route explains why tocopherol levels can remain high or even increase in senescing tissues where chlorophyll is actively being broken down. Understanding the relative contribution of the de novo and recycling pathways is crucial for designing experiments to modulate tocopherol content in different tissues and developmental stages.

Caption: Overview of precursor synthesis for chromanol biosynthesis.

Chapter 2: The Core Synthetic Machinery

Once the precursors HGA and a prenyl diphosphate are available within the plastid, a conserved series of enzymatic reactions—condensation, methylation, and cyclization—assembles the final tocochromanol molecules.

Tocopherol Biosynthesis: The Saturated Pathway

The synthesis of tocopherols is the most well-characterized chromanol pathway.[4] It proceeds through a series of key intermediates, catalyzed by enzymes designated with the VTE (Vitamin E) nomenclature.

-

Condensation (The Committed Step): The pathway begins with the condensation of HGA and PPP to form 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ) . This reaction is catalyzed by Homogentisate Phytyltransferase (HPT) , encoded by the VTE2 gene.[4][11] This is a critical rate-limiting step, making VTE2 a prime target for genetic engineering to enhance tocopherol content.[7]

-

First Methylation: The intermediate MPBQ can be methylated to produce 2,3-dimethyl-6-phytyl-1,4-benzoquinol (DMPBQ) . This step is carried out by MPBQ/MSBQ Methyltransferase , encoded by the VTE3 gene.[5]

-

Cyclization: The chromanol ring is formed by the enzyme Tocopherol Cyclase (TC) , encoded by VTE1.[5][12] VTE1 acts on both unmethylated and methylated intermediates:

-

Cyclization of MPBQ yields δ-tocopherol .

-

Cyclization of DMPBQ yields γ-tocopherol .

-

-

Second Methylation (The Final Step): The final diversity of tocopherols is generated by γ-Tocopherol Methyltransferase (γ-TMT) , encoded by the VTE4 gene.[3] This enzyme catalyzes the final methylation on the chromanol ring:

-

Methylation of γ-tocopherol produces α-tocopherol , the form with the highest biological activity.

-

Methylation of δ-tocopherol produces β-tocopherol .

-

Caption: The core biosynthetic pathway for tocopherols.

Tocotrienol Biosynthesis: The Unsaturated Pathway

The synthesis of tocotrienols mirrors the tocopherol pathway but begins with the unsaturated precursor GGDP.[13] This distinction is fundamental and is primarily controlled by a different class of transferase enzymes.

-

The Key Enzyme: In most plants that produce tocotrienols (predominantly monocots), the condensation of HGA and GGDP is catalyzed by Homogentisate Geranylgeranyl Transferase (HGGT) .[9][14] HGGT is biochemically distinct from HPT, showing a strong substrate preference for GGDP over PPP.[14]

-

Pathway Progression: Following the initial condensation to form 2-methyl-6-geranylgeranyl-1,4-benzoquinol (MGGBQ) , the subsequent methylation and cyclization steps are catalyzed by the same suite of enzymes as the tocopherol pathway (VTE3, VTE1, and VTE4) to produce δ-, γ-, β-, and α-tocotrienols.[15]

Field-Proven Insight: Interestingly, under conditions of HGA overaccumulation (e.g., through genetic engineering of HPPD), the tocopherol-specific enzyme HPT has been shown to promiscuously accept GGDP as a substrate, leading to the production of tocotrienols in species that do not normally synthesize them.[9] This demonstrates the critical role of substrate availability and enzyme kinetics in determining the final metabolic output, a key principle for drug development professionals aiming to produce specific target molecules.

| Feature | Tocopherol Biosynthesis | Tocotrienol Biosynthesis |

| Prenyl Precursor | Phytyl Diphosphate (PPP) | Geranylgeranyl Diphosphate (GGDP) |

| Primary Condensing Enzyme | Homogentisate Phytyltransferase (HPT/VTE2) | Homogentisate Geranylgeranyl Transferase (HGGT) |

| Side Chain | Saturated Phytyl Tail | Unsaturated Geranylgeranyl Tail |

| Primary Plant Group | Ubiquitous in photosynthetic organisms | Primarily in monocot seeds (e.g., rice, barley, palm) |

Table 1: Key distinctions between tocopherol and tocotrienol biosynthetic pathways.

Chapter 3: Experimental Protocols for Pathway Analysis

Validating claims and probing pathway dynamics requires robust and reproducible experimental methodologies. The following protocols represent core techniques for the analysis of chromanol compounds and their biosynthetic enzymes.

Protocol: Extraction and Profiling of Tocochromanols by HPLC

This protocol provides a validated workflow for the quantification of tocopherols and tocotrienols from plant tissues. The principle relies on lipid extraction, followed by separation using normal-phase HPLC and sensitive detection by fluorescence.

Rationale: Direct analysis is impossible due to the complex lipid matrix of plant tissues. Saponification is often omitted in modern methods to prevent artifact formation, relying instead on direct extraction into an organic solvent. Normal-phase HPLC provides excellent separation of the different chromanol isomers, and fluorescence detection offers high sensitivity and specificity, as the chromanol ring is naturally fluorescent.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 100 mg of freeze-dried, finely ground plant tissue into a 2 mL screw-cap tube.

-

Add 1 mL of hexane (or a 2:1 chloroform:methanol mixture).

-

Add an internal standard (e.g., δ-Tocol) to correct for extraction efficiency.

-

Homogenize using a bead beater for 2-3 minutes until the tissue is fully dispersed.

-

-

Extraction:

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes to pellet the solid debris.

-

-

Sample Clarification & Concentration:

-

Carefully transfer the supernatant (organic phase) to a new glass vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the lipid residue in 200 µL of the HPLC mobile phase (e.g., hexane with 0.5% isopropanol).

-

-

HPLC Analysis:

-

Inject 20 µL of the reconstituted sample onto a normal-phase silica column.

-

Use an isocratic mobile phase (e.g., hexane:di-isopropyl ether, 96:4 v/v) at a flow rate of 1 mL/min.

-

Detect chromanols using a fluorescence detector set to an excitation wavelength of 295 nm and an emission wavelength of 325 nm.

-

-

Quantification:

-

Identify peaks by comparing retention times with authentic standards (α-, β-, γ-, δ-tocopherol and tocotrienol).

-

Calculate the concentration of each analyte based on the peak area relative to the internal standard and a standard calibration curve.

-

Caption: Standard experimental workflow for chromanol profiling via HPLC.

Protocol: In Vitro Assay of Homogentisate Prenyltransferase (HPT/HGGT) Activity

This biochemical assay is essential for confirming the function of a candidate VTE2 or HGGT gene and characterizing its substrate specificity.

Rationale: The assay reconstitutes the enzymatic reaction in a controlled environment. A recombinant version of the enzyme is produced and incubated with its putative substrates (HGA and a prenyl diphosphate). The formation of the product (e.g., MPBQ or MGGBQ) is then detected, typically by LC-MS, providing direct evidence of catalytic activity.

Step-by-Step Methodology:

-

Enzyme Preparation:

-

Clone the coding sequence of the target gene (e.g., AtVTE2) into an expression vector (e.g., pET-28a for E. coli) with a purification tag (e.g., 6xHis).

-

Express the recombinant protein in a suitable host like E. coli BL21(DE3).

-

Purify the protein using affinity chromatography (e.g., Ni-NTA resin).

-

Verify purity and concentration using SDS-PAGE and a Bradford assay.

-

-

Enzyme Reaction:

-

Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 5 mM DTT).

-

In a microfuge tube, combine: 50 µM HGA, 50 µM of the prenyl substrate (PPP or GGDP), and 1-5 µg of the purified recombinant enzyme in a final volume of 100 µL.

-

Incubate the reaction at 30°C for 30-60 minutes.

-

-

Reaction Quenching and Product Extraction:

-

Stop the reaction by adding 100 µL of acidic methanol (e.g., with 1% formic acid).

-

Extract the lipophilic products by adding 200 µL of hexane and vortexing vigorously.

-

Centrifuge to separate the phases and transfer the upper hexane layer to a new vial.

-

-

Product Detection:

-

Evaporate the hexane and reconstitute the residue in a suitable solvent.

-

Analyze the sample using LC-MS to identify and quantify the expected product (MPBQ or MGGBQ) based on its mass-to-charge ratio and fragmentation pattern compared to a standard if available.

-

Chapter 4: Conclusion and Future Outlook

The biological synthesis of chromanols is a beautifully orchestrated process, drawing precursors from central metabolic pathways to create a family of potent antioxidants. The core machinery, centered around the VTE enzymes, is well-understood, providing a clear roadmap for analysis and manipulation. For researchers and developers, the key control points are evident: the regulation of precursor supply, particularly HGA, and the activity of the initial condensing enzymes, HPT and HGGT, which act as gatekeepers to the entire pathway.

Future research will likely focus on the intricate regulatory networks that fine-tune chromanol biosynthesis in response to environmental stress and developmental signals. Elucidating the transcription factors and signaling cascades that control the expression of VTE genes will open new avenues for targeted breeding and bioengineering. Furthermore, as synthetic biology tools become more advanced, the potential to reconstitute these pathways in microbial hosts for industrial-scale production of specific, high-value chromanols presents an exciting frontier for drug and nutraceutical development.[16][17][18]

References

- Regulation of Tocopherol Biosynthesis During Fruit Maturation of Different Citrus Species. (2021-10-05). Frontiers in Plant Science.

- Vitamin E in Plants: Biosynthesis Pathways, Biofortification Strategies, and Regul

- Tocopherol biosynthesis: Chemistry, regulation and effects of environmental factors. (2013-08-10). Journal of Plant Physiology.

- Tocopherol and phylloquinone biosynthesis in chloroplasts requires the phytol kinase VITAMIN E PATHWAY GENE5 (VTE5) and the farnesol kinase (FOLK). (2020-05-25). The Plant Cell.

- Tocopherol biosynthetic pathway in Arabidopsis. (2018-01-01).

- Recent Advances in our Understanding of Tocopherol Biosynthesis in Plants: An Overview of Key Genes, Functions, and Breeding of Vitamin E Improved Crops. (2017-12-01).

- Biosynthetic pathway towards the formation of chromanols within photosynthetic organisms. (2018-01-01).

- Genetic and biochemical basis for alternative routes of tocotrienol biosynthesis for enhanced vitamin E antioxidant production. (2013-02-01). The Plant Journal.

- Vitamin E Biosynthesis and Its Regulation in Plants. (2017-12-25). Antioxidants.

- Biochemical Analysis of Alternative Routes of Tocotrienol Biosynthesis. (2010-01-01). NIFA Reporting Portal.

- Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications. (2018-06-30).

- Vitamin E Biosynthesis and Its Regulation in Plants. (2017-12-21).

- Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implic

- Regulation of Tocopherol Biosynthesis During Fruit Maturation of Different Citrus Species. (2021-10-06). Frontiers in Plant Science.

- Biosynthesis pathway for tocopherols and tocotrienols engineered into cotton plants. (2022-01-01).

- Biosynthesis. Tocotrienol.org.

- Vitamin E synthesis and response in plants. (2022-09-13). Frontiers in Plant Science.

- Recent Advances in our Understanding of Tocopherol Biosynthesis in Plants: An Overview of Key Genes, Functions, and Breeding of Vitamin E Improved Crops. (2017-12-01). MDPI.

- Metabolic Engineering of Microorganisms for the Production of Higher Alcohols. (2014-09-02). mBio.

- Metabolic Engineering for Production of Biorenewable Fuels and Chemicals: Contributions of Synthetic Biology. (2011-01-01).

- Metabolic engineering and industrial products. (2018-04-18). YouTube.

- Profiling methods for the determination of phenolic compounds in foods and dietary supplements. (2007-01-01).

- Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. (2024-03-08). MDPI.

- Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway. (2015-05-01). Applied and Environmental Microbiology.

- Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. (2021-09-07). Applied Sciences.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11819H [pubs.rsc.org]

- 3. Recent Advances in our Understanding of Tocopherol Biosynthesis in Plants: An Overview of Key Genes, Functions, and Breeding of Vitamin E Improved Crops - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Regulation of Tocopherol Biosynthesis During Fruit Maturation of Different Citrus Species [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Vitamin E in Plants: Biosynthesis Pathways, Biofortification Strategies, and Regulatory Dynamics | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Genetic and biochemical basis for alternative routes of tocotrienol biosynthesis for enhanced vitamin E antioxidant production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Regulation of Tocopherol Biosynthesis During Fruit Maturation of Different Citrus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Vitamin E synthesis and response in plants [frontiersin.org]

- 13. Biosynthesis - TOCOTRIENOL Tocotrienol.org [tocotrienol.org]

- 14. Biochemical Analysis of Alternative Routes of Tocotrienol Biosynthesis - DONALD DANFORTH PLANT SCIENCE CENTER [portal.nifa.usda.gov]

- 15. researchgate.net [researchgate.net]

- 16. Metabolic Engineering of Microorganisms for the Production of Higher Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabolic Engineering for Production of Biorenewable Fuels and Chemicals: Contributions of Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

The Definitive Spectroscopic Guide to 2,2,5,7,8-Pentamethylchroman-6-ol: A Technical Memorandum for Advanced Drug Discovery

This guide provides an in-depth analysis of the spectroscopic data for 2,2,5,7,8-Pentamethylchroman-6-ol, a key chromanol derivative and a structural analog of the antioxidant moiety of Vitamin E. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural characteristics of this compound through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Our approach emphasizes the synergy between these techniques for unambiguous structural confirmation and purity assessment, critical for advancing research and development initiatives.

Introduction: The Significance of 2,2,5,7,8-Pentamethylchroman-6-ol

2,2,5,7,8-Pentamethylchroman-6-ol, with the chemical formula C₁₄H₂₀O₂ and a molecular weight of 220.31 g/mol , is a vital molecule in medicinal chemistry and antioxidant research.[1] Its structure, featuring a fully substituted aromatic ring and a chroman moiety, makes it a powerful antioxidant. Understanding its precise molecular architecture is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This guide serves as a comprehensive resource for the spectroscopic characterization of this important compound.

Molecular Structure and Spectroscopic Correlation

The structural features of 2,2,5,7,8-Pentamethylchroman-6-ol are ideally suited for analysis by modern spectroscopic methods. The following sections will detail the expected and observed spectroscopic data, providing a holistic view of the molecule's electronic and vibrational properties.

Caption: Molecular structure of 2,2,5,7,8-Pentamethylchroman-6-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 2,2,5,7,8-Pentamethylchroman-6-ol, both ¹H and ¹³C NMR provide a wealth of information, allowing for the precise assignment of every proton and carbon atom in the molecule.

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum of 2,2,5,7,8-Pentamethylchroman-6-ol is characterized by distinct signals for the aromatic methyl groups, the aliphatic protons of the chroman ring, and the phenolic hydroxyl group. The chemical shifts are influenced by the electron-donating effects of the methyl groups and the hydroxyl group on the aromatic ring.

Table 1: ¹H NMR Spectral Data of 2,2,5,7,8-Pentamethyl-6-chromanol

| Assignment | Structure | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| -OH | Phenolic Hydroxyl | ~4.35 | s | - | ~7.60 | s | - |

| -CH₂- (Position 4) | Chromanol Ring | ~2.59 | t | 6.8 | ~2.50 | t | 6.7 |

| -CH₂- (Position 3) | Chromanol Ring | ~1.79 | t | 6.8 | ~1.73 | t | 6.7 |

| Ar-CH₃ (Position 5) | Aromatic Methyl | ~2.16 | s | - | ~2.07 | s | - |

| Ar-CH₃ (Position 7) | Aromatic Methyl | ~2.11 | s | - | ~2.02 | s | - |

| Ar-CH₃ (Position 8) | Aromatic Methyl | ~2.08 | s | - | ~2.00 | s | - |

| -C(CH₃)₂ (Position 2) | Gem-dimethyl | ~1.26 | s | - | ~1.19 | s | - |

Note: The chemical shift of the phenolic proton (-OH) can vary depending on concentration and temperature.

The downfield shift of the aromatic methyl protons is a direct consequence of the deshielding effect of the aromatic ring. The triplet multiplicity of the methylene protons at positions 3 and 4 arises from scalar coupling with their adjacent methylene neighbors.

¹³C NMR (Carbon NMR) Analysis

The ¹³C NMR spectrum provides a definitive count of the unique carbon environments within the molecule. The chemical shifts are indicative of the hybridization and the electronic environment of each carbon atom.

Table 2: ¹³C NMR Spectral Data of 2,2,5,7,8-Pentamethyl-6-chromanol

| Assignment | Structure | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm) |

| C6 | Aromatic | ~145.2 | ~144.5 |

| C8a | Aromatic | ~144.8 | ~144.1 |

| C5 | Aromatic | ~122.5 | ~121.8 |

| C7 | Aromatic | ~121.3 | ~120.6 |

| C4a | Aromatic | ~118.7 | ~118.0 |

| C8 | Aromatic | ~117.4 | ~116.7 |

| C2 | Aliphatic | ~72.9 | ~72.2 |

| C4 | Aliphatic | ~32.6 | ~31.9 |

| C3 | Aliphatic | ~21.2 | ~20.5 |

| C2-CH₃ | Gem-dimethyl | ~24.5 | ~23.8 |

| C5-CH₃ | Aromatic Methyl | ~12.3 | ~11.6 |

| C7-CH₃ | Aromatic Methyl | ~11.8 | ~11.1 |

| C8-CH₃ | Aromatic Methyl | ~11.2 | ~10.5 |

The aromatic carbons exhibit chemical shifts in the typical downfield region of 110-150 ppm. The aliphatic carbons of the chroman ring are found in the upfield region, with the carbon bearing the gem-dimethyl groups appearing around 73 ppm.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the reproducibility and accuracy of NMR data.

-

Sample Preparation: Dissolve approximately 10-20 mg of 2,2,5,7,8-Pentamethylchroman-6-ol in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlet signals for all carbon atoms. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required compared to ¹H NMR.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The ATR-IR spectrum of 2,2,5,7,8-Pentamethylchroman-6-ol reveals key absorptions corresponding to the O-H, C-H, and C-O bonds.[1]

Table 3: Key IR Absorption Bands for 2,2,5,7,8-Pentamethylchroman-6-ol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | O-H stretch (phenolic) |

| ~3000-2850 | Medium-Strong | C-H stretch (aliphatic and aromatic) |

| ~1460 | Medium | C-H bend (aliphatic) |

| ~1260 | Strong | C-O stretch (aryl ether) |

| ~1080 | Strong | C-O stretch (aliphatic ether) |

The broadness of the O-H stretching band is indicative of hydrogen bonding, a common feature in phenolic compounds. The presence of both aryl and aliphatic C-O stretching vibrations confirms the chroman structure.

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.

-

Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹) by co-adding a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

-

Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal. The resulting spectrum should be displayed in terms of absorbance or transmittance.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure. The mass spectrum of 2,2,5,7,8-Pentamethylchroman-6-ol is expected to show a prominent molecular ion peak and characteristic fragment ions.[1]

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecular ion (M⁺˙) at m/z 220 is expected. A key fragmentation pathway involves the retro-Diels-Alder (RDA) reaction of the chroman ring, leading to the formation of a stable radical cation. Another significant fragmentation is the loss of a methyl group from the molecular ion.

Caption: Key fragmentation pathways for 2,2,5,7,8-Pentamethylchroman-6-ol in MS.

Table 4: Predicted Key Ions in the Mass Spectrum of 2,2,5,7,8-Pentamethylchroman-6-ol

| m/z | Ion |

| 220 | [C₁₄H₂₀O₂]⁺˙ (Molecular Ion) |

| 205 | [C₁₃H₁₇O₂]⁺ (Loss of a methyl group) |

| 164 | [C₁₀H₁₂O]⁺˙ (Retro-Diels-Alder fragmentation) |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the proposed structure.

Conclusion: A Unified Spectroscopic Portrait

The comprehensive spectroscopic data presented in this guide provides an unambiguous structural confirmation of 2,2,5,7,8-Pentamethylchroman-6-ol. The synergistic application of NMR, IR, and MS techniques offers a robust and reliable methodology for the characterization of this and other related chromanol derivatives. This detailed understanding of its spectroscopic properties is indispensable for quality control, reaction monitoring, and the exploration of its therapeutic potential in drug discovery and development.

References

-

PubChem. (n.d.). 2,2,5,7,8-Pentamethyl-6-chromanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship of Pentamethylchroman Derivatives

Abstract

The pentamethylchroman scaffold, a core component of the vitamin E family, represents a "privileged structure" in medicinal chemistry due to its profound biological activities. As a lipophilic antioxidant, its primary role is to protect cell membranes from oxidative damage. However, the therapeutic potential of its derivatives extends far beyond antioxidation, encompassing significant anti-inflammatory and anticancer properties. Understanding the intricate relationship between the molecular architecture of these derivatives and their biological function—the Structure-Activity Relationship (SAR)—is paramount for the rational design of novel therapeutics with enhanced potency and selectivity. This guide synthesizes field-proven insights and experimental data to provide a comprehensive analysis of the SAR of pentamethylchroman derivatives, offering a foundational resource for researchers dedicated to harnessing their therapeutic promise.

The Pentamethylchroman Core: A Foundation of Potent Bioactivity

The fundamental structure of interest is 2,2,5,7,8-pentamethyl-6-hydroxychroman, often referred to as a model compound for α-tocopherol.[1][2] Its biological efficacy is not coincidental but is deeply rooted in its specific chemical architecture. The chroman ring system, with its embedded phenolic hydroxyl group and extensive methylation, creates an ideal environment for modulating complex biological pathways.

The primary points of modification on this scaffold, which dictate the resulting pharmacological profile, are:

-

The C6-Hydroxyl Group: The cornerstone of its antioxidant activity.

-

Aromatic Ring Methylation (C5, C7, C8): Crucial for stabilizing the phenoxyl radical formed during antioxidant activity.

-

The C2 Position: The site for introducing diverse side chains that can modulate lipophilicity, metabolic stability, and target interaction.

This guide will deconstruct the influence of modifications at these key positions on the antioxidant, anti-inflammatory, and anticancer activities of the resulting derivatives.

Caption: Key modification points on the pentamethylchroman scaffold.

Structure-Activity Relationship in Antioxidant Activity

The hallmark of pentamethylchroman derivatives is their ability to scavenge peroxyl radicals, a mechanism central to preventing lipid peroxidation in biological membranes.

Mechanism of Action: The process is a classic example of hydrogen atom transfer (HAT). The phenolic hydroxyl group at the C6 position donates its hydrogen atom to a peroxyl radical, neutralizing it and thereby terminating the chain reaction of lipid peroxidation. The resulting chromanoxyl radical is remarkably stable, a feature critical to its efficacy.

Key Structural Determinants:

-

C6-Hydroxyl Group: This group is indispensable. Its removal completely abrogates the radical-scavenging ability.

-

Aromatic Ring Methylation: The electron-donating methyl groups at positions C5, C7, and C8 are vital. They stabilize the resulting phenoxyl radical through hyperconjugation and steric hindrance, preventing it from propagating further radical reactions. 2,2,5,7,8-pentamethyl-6-chromanol is a more potent antioxidant than derivatives with fewer methyl groups.[1]

-

C2 Position Substituents: The nature of the substituent at C2 influences antioxidant activity, primarily through steric and electronic effects. For instance, the naturally occurring vitamin E metabolite, 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (α-CEHC), retains significant antioxidant properties comparable to Trolox, a water-soluble analog of vitamin E.[3][4] However, bulky alkyl groups at the C5 position, such as in 5-alkoxymethyl-2,2,7,8-tetramethyl-6-chromanols, show reduced antioxidant activity compared to the parent pentamethylchroman.[1]

Caption: Antioxidant mechanism via Hydrogen Atom Transfer (HAT).

Quantitative SAR: Antioxidant Capacity

The antioxidant efficacy of various chroman derivatives can be quantified using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

| Compound | Key Structural Feature | Relative Antioxidant Activity | Reference |

| 2,2,5,7,8-Pentamethyl-6-chromanol | Fully methylated aromatic ring | High | [1] |

| 5-Alkoxymethyl-2,2,7,8-tetramethyl-6-chromanols | Alkoxymethyl group at C5 | Moderate to High | [1] |

| 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman | Carboxyethyl side chain at C2 | High | [3][4] |

| 2,7,8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman | Lacks C5-methyl group | Moderate | [5] |

Structure-Activity Relationship in Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Chroman derivatives have demonstrated potent anti-inflammatory effects by modulating key signaling pathways.

Mechanism of Action: The anti-inflammatory activity of these compounds is often linked to their ability to suppress the production of pro-inflammatory mediators. Studies have shown that certain chroman derivatives can inhibit the TNF-α-induced expression of Intercellular Adhesion Molecule 1 (ICAM-1) and reduce the production of nitric oxide (NO), prostaglandin E2 (PGE2), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[6][7] This is often achieved through the inhibition of signaling pathways like NF-κB and MAPKs (p38, JNK).[7][8]

Key Structural Determinants:

-

Substituents on the Phenyl Ring: The presence and nature of substituents on the aromatic ring significantly impact anti-inflammatory activity. For instance, in a series of chromanyl acrylates, the number and position of methoxy groups played a critical role in their inhibitory activities.[6]

-

Side Chain Modifications: For amidochromans, the length and branching of the amide side chain have been shown to be crucial for their ability to inhibit TNF-α-induced ICAM-1 expression.[6]

Caption: Inhibition of NF-κB and MAPK pathways by chroman derivatives.

Structure-Activity Relationship in Anticancer Activity

The chroman scaffold is a versatile backbone for designing molecules with anticancer properties.[9] Derivatives have shown cytotoxic effects against various cancer cell lines through diverse mechanisms.

Mechanism of Action: The anticancer effects of chroman derivatives are multifaceted and can include:

-

Kinase Inhibition: Inhibition of protein kinases crucial for cell signaling and proliferation, such as the p38 MAPK and mTOR/PI3Kα pathways.[9]

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.[10]

-

Anti-Angiogenesis: Inhibiting the formation of new blood vessels that supply tumors with nutrients.[10]

Key Structural Determinants:

While specific SAR data for pentamethylchroman derivatives in cancer is an emerging field, insights can be drawn from related chromone and chroman-4-one structures.[11]

-

Hydroxylation and Methoxylation: The presence and position of hydroxyl and methoxy groups on the aromatic A-ring are crucial. For example, hydroxyl groups at C5 and C7 are often important for antioxidant activity, which can contribute to anticancer effects, while methoxy groups can enhance anti-inflammatory properties.[11]

-

Substituents on a Benzyl B-ring (in 3-benzyl-chroman-4-ones): The nature and position of substituents on a B-ring attached at C3 play a critical role in modulating potency and selectivity.[11]

Methodologies: Experimental Protocols

To validate the SAR of novel pentamethylchroman derivatives, standardized and reproducible assays are essential.

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant)

-

Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare serial dilutions of the test compounds and a standard (e.g., Trolox) in methanol.

-

Reaction: In a 96-well plate, add 100 µL of each compound dilution to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100. Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Protocol 2: Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory)

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the chroman derivatives for 1-2 hours.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL). Include a positive control (e.g., a known inhibitor) and a negative control (cells with no treatment).

-

Incubation: Incubate for 24 hours at 37°C with 5% CO2.

-

Griess Assay: Measure NO production by quantifying nitrite in the supernatant. Transfer 50 µL of supernatant to a new plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).

-

Measurement: After a 10-minute incubation, measure the absorbance at 540 nm. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Caption: Workflow for the Nitric Oxide (NO) Inhibition Assay.

Protocol 3: MTT Assay (Anticancer - Cytotoxicity)

-

Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7) in a 96-well plate and incubate for 24 hours to allow attachment.[12]

-

Compound Treatment: Treat the cells with serial dilutions of the pentamethylchroman derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will metabolize MTT into purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at approximately 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion and Future Perspectives

The pentamethylchroman scaffold is a rich source of therapeutic potential. The structure-activity relationships discussed herein underscore the critical role of specific functional groups and their placement in dictating biological outcomes. The C6-hydroxyl group is fundamental to antioxidant activity, while modifications to the aromatic ring and the C2 side chain provide powerful levers for tuning anti-inflammatory and anticancer potency. Future research should focus on synthesizing novel derivatives with optimized pharmacokinetic properties and exploring their efficacy in preclinical in vivo models. The continued exploration of this versatile chemical scaffold promises to yield next-generation therapeutics for a range of oxidative stress and inflammation-driven diseases.

References

- Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry (RSC Publishing).

- Antioxidant activity of 5-alkoxymethyl-6-chromanols. PubMed.

- In Vitro Antioxidant Activity of 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC), a Vitamin E Metabolite. PubMed.

- A Comparative Guide to the Structure-Activity Relationship of 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-. Benchchem.

- Navigating the Structure-Activity Landscape of N-Methylchroman-6-amine Derivatives: A Compar

- Reactions of the vitamin E model compound 2,2,5,7,8-pentamethylchroman-6-ol with peroxyl radicals. PubMed.

- PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIV

- Biological activities of chromone derivatives in medicinal chemistry. Benchchem.

- Biological and Medicinal Properties of Natural Chromones and Chromanones. PMC - NIH.

- In Vitro Antioxidant Activity of 2,5,7,8-tetramethyl-2-(2′-carboxyethyl)-6-hydroxychroman (α-CEHC), a Vitamin E Metabolite.

- Synthesis of Chromanes by Triflimide-catalyzed Annulations of Ben- zylic Alcohols and Alkenes. ChemRxiv.

- The Metabolite of γ-Tocopherol, 2,7,8-Trimethyl-2-(2′-Carboxyethyl)

- Metachromin C, a marine-derived natural compound, shows potential in antitumor activity. PMC - NIH.

- Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. PubMed.

- Recent advances of tryptanthrin and its derivatives as potential anticancer agents. RSC Medicinal Chemistry (RSC Publishing).

- New pentadienone oxime ester derivatives: synthesis and anti-inflamm

- Anti-inflammatory effect of 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman via nuclear factor erythroid 2-like 2-mediated heme oxygenase-1 expression in lipopolysaccharide-stimul

- Anti-Cancer Activity Evaluation of Naphthalenonic and Chromanonic Spiroisoxazoline Derivatives as Selective COX-2 Inhibitors on HT29 Cell Lines.

Sources

- 1. Antioxidant activity of 5-alkoxymethyl-6-chromanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactions of the vitamin E model compound 2,2,5,7,8-pentamethylchroman-6-ol with peroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro antioxidant activity of 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC), a vitamin E metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Anti-inflammatory effect of 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman via nuclear factor erythroid 2-like 2-mediated heme oxygenase-1 expression in lipopolysaccharide-stimulated RAW264.7 and BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New pentadienone oxime ester derivatives: synthesis and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Metachromin C, a marine-derived natural compound, shows potential in antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Isolation of Novel Chroman Derivatives from Natural Sources

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products with a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Nature, with its immense biodiversity across plants, fungi, and marine organisms, remains a prolific source for the discovery of new chemical entities.[3] This guide provides an in-depth technical framework for the systematic discovery and isolation of novel chroman derivatives from these natural sources. It moves beyond a simple recitation of methods to explain the underlying principles and strategic decisions that govern a successful natural product discovery campaign. We will explore advanced extraction methodologies, sophisticated chromatographic separation strategies, and the full suite of spectroscopic techniques required for unambiguous structure elucidation, presenting a holistic workflow from initial sample preparation to the characterization of a pure, novel bioactive compound.

Part I: Strategic Sourcing and Preparation of Biomass

The journey to a novel molecule begins with the selection and meticulous preparation of the source material. The choice of organism—be it a medicinal plant, an endophytic fungus, or a marine invertebrate—is often guided by ethnobotanical knowledge, chemotaxonomic data, or high-throughput screening results.

1.1. Rationale-Driven Source Selection

A successful isolation campaign is predicated on an informed selection of the biological source. Plants from genera known for producing flavonoids and related polyphenols (e.g., Hypericum, Psorothamnus) are logical starting points.[4][5] Fungi, particularly endophytic and marine-derived species, represent a less-explored frontier with immense potential for discovering unique chroman skeletons.[1][3] The decision should be based on a thorough literature review, database analysis (e.g., Dictionary of Natural Products), and, where applicable, analysis of genomic data which may reveal "cryptic" biosynthetic gene clusters for novel metabolites.[6]

1.2. Protocol: Biomass Preparation and Quality Control

The integrity of the starting material is paramount to preserving the chemical fidelity of its constituents. Thermo-labile compounds can be easily degraded by improper handling.[7]

Step-by-Step Protocol:

-

Harvesting: Collect material sustainably, ensuring correct taxonomic identification. For microbial sources, this involves cultivating the organism under controlled fermentation conditions.

-

Stabilization: Immediately stabilize the biomass to halt enzymatic degradation. For plant material, this often involves flash-freezing in liquid nitrogen or immediate drying. For microbial cultures, the mycelium is separated from the broth and lyophilized.

-

Drying & Grinding: Air-dry plant material in a well-ventilated, dark space or use a lyophilizer. Once fully dried, grind the material to a fine, homogenous powder (e.g., 40-60 mesh size) to maximize the surface area for extraction.

-

Storage: Store the powdered biomass in airtight, light-proof containers at low temperature (-20°C) to prevent oxidative or photodegradation.

This rigorous preparation ensures the preservation of the chemical profile of the organism, providing a reliable starting point for extraction.

Part II: Modern Extraction Strategies: Liberating the Target Molecules

Extraction is the critical first step in liberating the chroman derivatives from the complex biological matrix. The choice of method profoundly impacts the efficiency and selectivity of the process, and modern techniques offer significant advantages over conventional approaches.[8]

2.1. The Shift from Conventional to Advanced Techniques

Traditional methods like maceration and Soxhlet extraction, while simple, often suffer from long extraction times, high solvent consumption, and potential degradation of thermolabile compounds.[7][9] Advanced methods leverage energy sources like microwaves and ultrasound to enhance extraction efficiency.[8]

-

Microwave-Assisted Extraction (MAE): Utilizes microwave energy to rapidly heat the solvent and sample, causing internal pressure to build within the cells, leading to cell wall rupture and enhanced release of metabolites.[8]

-

Ultrasound-Assisted Extraction (UAE): Employs high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles. This process generates powerful shockwaves that disrupt cell walls and improve solvent penetration.[7]

The primary advantage of these techniques is the significant reduction in extraction time and solvent volume while often providing equivalent or higher yields compared to conventional methods.

2.2. Solvent Selection: A Game of Polarity

The principle of "like dissolves like" governs solvent selection. Chroman derivatives span a range of polarities depending on their substitution patterns (e.g., hydroxyl, methoxy, prenyl groups). A systematic approach using a gradient of solvents is often the most effective strategy.

| Solvent | Polarity Index | Target Chroman Derivatives |

| n-Hexane | 0.1 | Highly non-polar, prenylated chromans |

| Dichloromethane | 3.1 | Non-polar to moderately polar chromans |

| Ethyl Acetate | 4.4 | Moderately polar glycosylated or hydroxylated chromans |

| Methanol | 5.1 | Polar, poly-hydroxylated chromans and glycosides |

| Water | 10.2 | Highly polar glycosides and chroman salts |

Table 1: Solvent selection guide based on polarity.

A typical workflow involves sequential extraction, starting with a non-polar solvent like hexane to remove lipids and highly non-polar compounds, followed by solvents of increasing polarity to selectively extract different classes of chromans.

Caption: Sequential extraction workflow for fractionating compounds by polarity.

Part III: The Chromatographic Gauntlet: Isolation and Purification

The crude extract is a complex mixture containing hundreds to thousands of compounds. Chromatography is the cornerstone technique used to deconstruct this complexity and isolate individual molecules.[10] The process is typically multi-step, moving from low-resolution bulk separation to high-resolution final purification.

3.1. Initial Fractionation: Reducing Complexity

The first step is to simplify the crude extract into fractions with reduced complexity.

-

Liquid-Liquid Partitioning: The crude extract is dissolved in a solvent system (e.g., methanol/water) and sequentially partitioned with immiscible solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate). This separates compounds based on their partition coefficients.

-

Solid-Phase Extraction (SPE): The extract is passed through a solid sorbent (e.g., silica, C18). A stepwise elution with solvents of increasing strength separates the mixture into fractions.

3.2. High-Resolution Purification: The Final Steps

The enriched fractions are then subjected to a series of high-resolution chromatographic techniques until a pure compound is obtained.[11]

Step-by-Step Protocol: Preparative HPLC Purification

-

Analytical Method Development: Develop an analytical High-Performance Liquid Chromatography (HPLC) method using a small amount of the fraction to determine the optimal stationary phase (e.g., C18, Phenyl-Hexyl) and mobile phase (e.g., water/acetonitrile or water/methanol gradient) for separation.

-

Method Scaling: Scale the analytical method to a preparative scale. This involves using a larger column diameter and adjusting the flow rate and sample loading to maintain resolution while maximizing throughput.

-

Fraction Collection: Inject the fraction onto the preparative HPLC system. Collect the eluent in discrete fractions using an automated fraction collector, triggered by detector signals (e.g., UV absorbance).

-

Purity Analysis: Analyze the collected fractions using the analytical HPLC method. Pool the fractions containing the pure target compound.

-

Solvent Removal: Remove the solvent from the pooled fractions, typically using a rotary evaporator or lyophilizer, to yield the isolated, pure chroman derivative.

Caption: General workflow for the purification of a natural product.

Part IV: Structure Elucidation: Decoding the Molecular Architecture

Once a compound is isolated in its pure form, its molecular structure must be determined. This is a puzzle solved by combining data from several powerful spectroscopic techniques.[11] An orthogonal approach, where each piece of data validates the others, is crucial for unambiguous structure determination.

4.1. The Spectroscopic Toolkit

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) is the first step, providing an extremely accurate mass measurement. This allows for the determination of the compound's elemental composition (molecular formula).[12][13]

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule (e.g., hydroxyl (-OH), carbonyl (C=O), aromatic (C=C)) by detecting their characteristic vibrational frequencies.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the complete carbon-hydrogen framework of a molecule.[14] A suite of experiments is required:

-

¹H NMR: Shows the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR & DEPT: Reveals the number and type of carbon atoms (CH₃, CH₂, CH, C).

-

2D NMR (COSY, HSQC, HMBC): These experiments map the connectivity between atoms. COSY shows ¹H-¹H couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) ¹H-¹³C correlations, which is essential for piecing together the molecular skeleton.

-

4.2. A Self-Validating System

The power of this approach lies in its self-validating nature. The molecular formula from HR-MS must be consistent with the number and types of atoms observed in the NMR spectra. The functional groups identified by IR must correspond to the chemical shifts seen in NMR. Finally, the connectivity map built from 2D NMR must account for every atom in the molecular formula.[15]

Caption: The orthogonal approach to structural elucidation.

Conclusion

The discovery of novel chroman derivatives from natural sources is a multidisciplinary endeavor that combines classical natural product chemistry with modern analytical technology. The systematic and logical workflow detailed in this guide—from informed source selection and advanced extraction to high-resolution chromatographic purification and multi-technique spectroscopic analysis—provides a robust framework for success. Each step is a critical filter, designed to progressively reduce complexity and converge on a single, pure, and structurally defined molecule. By understanding the causality behind each experimental choice, researchers can navigate the complexities of nature's chemical diversity to uncover the next generation of bioactive chroman compounds for drug development and scientific advancement.

References

- Spectroscopic Techniques for the Structural Characterization of Bioactive Phytochemicals. (n.d.). Google Books.

- Structure, biological activity, and biosynthesis of natural chromanes and chromenes. (n.d.). ResearchGate.

- Review on Chromen derivatives and their Pharmacological Activities. (n.d.). Research Journal of Pharmacy and Technology.

- Biological and Medicinal Properties of Natural Chromones and Chromanones. (n.d.). National Center for Biotechnology Information.

- Structural Analysis of Natural Products. (n.d.). ACS Publications.

- An Update on Natural Occurrence and Biological Activity of Chromones. (n.d.). ResearchGate.

- Structure, biological activity, and biosynthesis of natural chromanes and chromenes. (2025). Archives of Pharmacal Research.

- Efficient Structure Elucidation of Natural Products in the Pharmaceutical Industry. (n.d.). ResearchGate.

- A Comprehensive Review on Advanced Extraction Techniques for Retrieving Bioactive Components from Natural Sources. (n.d.). National Center for Biotechnology Information.

-

Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs . (2015). ARC Journals. Retrieved January 16, 2026, from [Link]

- Natural Product Structure Elucidation by NMR Spectroscopy. (n.d.). ResearchGate.

- Recent extraction techniques for natural products: microwave-assisted extraction and pressurised solvent extraction. (2002). Semantic Scholar.

-

Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques . (n.d.). Frontiers. Retrieved January 16, 2026, from [Link]

- Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review. (2023). MDPI.

- Separation techniques: Chromatography. (n.d.). National Center for Biotechnology Information.

- Isolation and synthesis of novel antimicrobial chromene derivatives from Psorothamnus fremontii. (n.d.). ResearchGate.

- Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans. (n.d.). National Center for Biotechnology Information.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure, biological activity, and biosynthesis of natural chromanes and chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. researchgate.net [researchgate.net]

- 6. Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]

- 8. A Comprehensive Review on Advanced Extraction Techniques for Retrieving Bioactive Components from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eurekaselect.com [eurekaselect.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. arcjournals.org [arcjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,2,5,7,8-Pentamethyl-6-chromanol: A Multifaceted Molecule for Research and Drug Development

Abstract

This technical guide provides a comprehensive overview of 2,2,5,7,8-pentamethyl-6-chromanol (PMC), a synthetic analog of α-tocopherol (vitamin E). We delve into its fundamental chemical properties, including its CAS number and detailed chemical structure, and provide a thorough synthesis protocol. The guide explores the multifaceted biological activities of PMC, focusing on its potent antioxidant capabilities and its dual role as a modulator of the androgen receptor and the Nrf2 signaling pathway. We present quantitative data on its efficacy in various experimental models, including cancer cell lines, and discuss its applications in drug development, particularly in the context of prostate cancer and age-related macular degeneration. Furthermore, this guide details its utility as an analytical standard and a polymer stabilizer. Experimental protocols for key assays are provided to enable researchers to replicate and build upon existing findings. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction: Unveiling 2,2,5,7,8-Pentamethyl-6-chromanol

2,2,5,7,8-Pentamethyl-6-chromanol (PMC), a molecule with the CAS number 950-99-2 , is a fascinating and versatile compound that has garnered significant interest in the scientific community.[1][2][3][4] Structurally, it is a chromanol derivative and a close analog of α-tocopherol, the most biologically active form of vitamin E.[1][5] Its chemical name is 2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-ol, and it possesses the molecular formula C₁₄H₂₀O₂.[1][5][6] The defining feature of its structure is the chromanol ring system with a hydroxyl group at the 6-position, which is crucial for its antioxidant activity, and five methyl groups that contribute to its stability and lipophilicity.

This guide will provide an in-depth exploration of PMC, from its synthesis and chemical properties to its diverse biological functions and applications. We will particularly focus on its potential as a therapeutic agent, stemming from its ability to combat oxidative stress and modulate key signaling pathways implicated in various diseases.

Chemical Synthesis and Characterization

The synthesis of 2,2,5,7,8-pentamethyl-6-chromanol is a crucial aspect for its availability in research and potential commercial applications. A common and effective method involves the acid-catalyzed condensation of 2,3,6-trimethylhydroquinone with 3-methyl-2-buten-1-ol.[7]

Synthesis Protocol

This protocol is based on established methods for the synthesis of chromanol derivatives.[7]

Materials:

-

2,3,6-trimethylhydroquinone

-

3-methyl-2-buten-1-ol

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (CH₂Cl₂)

-

Ice

-

Water

-

Magnesium sulfate (MgSO₄)

-

Heptane

Procedure:

-

In a reaction vessel, suspend anhydrous aluminum chloride (1.86 mol) in dry dichloromethane (850 ml) and cool the mixture to 5°C.

-

To this suspension, add 2,3,6-trimethylhydroquinone (1.69 mol) and stir for 30 minutes at 5°C.

-

Slowly add 3-methyl-2-buten-1-ol (1.86 mol) dropwise to the reaction mixture, maintaining the temperature between 5°C and 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature overnight.

-

Pour the reaction mixture into ice-water to quench the reaction. A precipitate will form.

-

Filter the precipitate and extract the filtrate with dichloromethane.

-

Wash the combined organic phase with water until it reaches a neutral pH.

-

Dry the organic phase over anhydrous magnesium sulfate and then evaporate the solvent under reduced pressure.

-

Purify the residue by distillation at 140°C and 0.4 mbar.

-

Recrystallize the obtained product from heptane to yield pure 2,2,5,7,8-pentamethyl-6-chromanol. The expected melting point is in the range of 85°-88°C.[7]

Chemical Structure

Caption: Chemical structure of 2,2,5,7,8-Pentamethyl-6-chromanol.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 950-99-2 | [1][2][3][4] |

| Molecular Formula | C₁₄H₂₀O₂ | [1][5][6] |

| Molecular Weight | 220.31 g/mol | [1][5] |

| IUPAC Name | 2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-ol | [6] |